![molecular formula C23H21N3O3S B2581528 (E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 314259-73-9](/img/structure/B2581528.png)
(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
The compound “(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a type of cyanovinylheteroaromatic . It is also known as Ethyl trans-α-cyano-3-indoleacrylate . Its empirical formula is C14H12N2O2 and it has a molecular weight of 240.26 .
Synthesis Analysis
The compound was designed and developed based on the structures of clinically relevant drugs indomethacin and paracetamol through the molecular hybridization strategy . This derivative was obtained by an amidation reaction between substituted anilines and ethyl 2-cyanoacetate followed by a Knoevenagel -type condensation reaction with indole aldehyde .Molecular Structure Analysis
The compound’s molecular structure is represented by the SMILES stringCCOC(=O)\\C(=C\\c1c[nH]c2ccccc12)C#N
. Chemical Reactions Analysis
The final molecule, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) was obtained through a Knovenagel-type condensation reaction with indole aldehyde .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 164-166 °C (dec.) (lit.) . It is soluble in methanol at a concentration of 2.5% .Scientific Research Applications
Anti-Rheumatic Potential
Research has explored the potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes in anti-rheumatic applications. In vivo studies on rats using a collagen-adjuvant arthritis model indicated significant antioxidant, analgesic, and anti-rheumatic effects, especially for the copper complex of this compound (Sherif & Hosny, 2014).
Application as Disperse Dyes
The compound's derivatives have been utilized in the development of disperse dyes for textiles. Azo benzo[b]thiophene derivatives synthesized from reactions involving ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit good coloration and fastness properties on polyester, showcasing the compound's versatility in dye chemistry (Sabnis & Rangnekar, 1989).
Anticancer Agents
Several studies have highlighted the anticancer potential of derivatives of this compound. Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been evaluated as potent anticancer agents. Compounds with aliphatic linkers showed promising results against HepG2, MCF-7, HCT-116, and BJ1 cells, with significant inhibition of tumor markers and DNA damage in treated cells, suggesting a positive correlation between alkyl linker length and anticancer activity (Sroor et al., 2020).
Synthesis of Novel Heterocycles
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a precursor for synthesizing new heterocycles with potent anticancer activity against colon cancer cell lines. The strategic utilization of this compound for constructing pyrimidine and thiazole moieties underscores its importance in medicinal chemistry and drug discovery (Abdel-Motaal et al., 2020).
Antimicrobial Evaluation
Derivatives of this compound have also been evaluated for their antimicrobial properties, with some showing significant activity against various bacterial strains. The synthesis of thieno[2,3-d]pyrimidine and related systems from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate underlines the compound's potential in developing new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-2-29-23(28)20-17-8-4-6-10-19(17)30-22(20)26-21(27)14(12-24)11-15-13-25-18-9-5-3-7-16(15)18/h3,5,7,9,11,13,25H,2,4,6,8,10H2,1H3,(H,26,27)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWDJLJIJDXKAI-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CNC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CNC4=CC=CC=C43)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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